ethyl 4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate
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Overview
Description
ethyl 4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is a complex organic compound that features a thiazole ring, a sulfonyl group, and a piperazine moiety. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anti-inflammatory and antimicrobial properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ethyl 4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate typically involves multiple steps:
Formation of the Thiazole Ring: The thiazole ring can be synthesized by reacting 2-aminobenzenethiol with α-haloketones under basic conditions.
Introduction of the Fluoro Group: Fluorination can be achieved using electrophilic fluorinating agents such as Selectfluor.
Coupling with Piperazine: The piperazine moiety is introduced through nucleophilic substitution reactions, often using piperazine and a suitable leaving group.
Sulfonylation: The sulfonyl group is introduced by reacting the intermediate with sulfonyl chlorides under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve optimizing the above synthetic routes to improve yield and reduce costs. This often includes the use of continuous flow reactors and automated synthesis platforms to ensure consistent quality and scalability .
Chemical Reactions Analysis
Types of Reactions
Substitution: Nucleophilic substitution reactions are common, especially at the piperazine and sulfonyl moieties.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Nucleophiles: Piperazine, amines.
Major Products
The major products formed from these reactions include various oxidized, reduced, and substituted derivatives of the original compound, which can be further analyzed for their biological activities .
Scientific Research Applications
ethyl 4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate has several scientific research applications:
Medicinal Chemistry: It is studied for its potential anti-inflammatory, antimicrobial, and anticancer properties.
Biological Studies: The compound is used in various biological assays to understand its mechanism of action and potential therapeutic uses.
Industrial Applications: It is explored for use in the development of new pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of ethyl 4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate involves its interaction with specific molecular targets:
Comparison with Similar Compounds
Similar Compounds
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(piperidin-1-yl)ethylamino)benzamides
- N-(benzo[d]thiazol-2-yl)-2-(phenyl(morpholino)ethylamino)benzamides
Uniqueness
ethyl 4-{4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]benzenesulfonyl}piperazine-1-carboxylate is unique due to its specific combination of a thiazole ring, a sulfonyl group, and a piperazine moiety, which confer distinct biological activities and potential therapeutic benefits .
Properties
IUPAC Name |
ethyl 4-[4-[(6-fluoro-1,3-benzothiazol-2-yl)carbamoyl]phenyl]sulfonylpiperazine-1-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21FN4O5S2/c1-2-31-21(28)25-9-11-26(12-10-25)33(29,30)16-6-3-14(4-7-16)19(27)24-20-23-17-8-5-15(22)13-18(17)32-20/h3-8,13H,2,9-12H2,1H3,(H,23,24,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LNKQRYLHRMBQSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)N1CCN(CC1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC4=C(S3)C=C(C=C4)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21FN4O5S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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